CYP3A4 Inhibition: Target Compound IC50 vs. Ortho-Isomer and Para-Substituted Analog
1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid exhibits moderate inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM [1]. In contrast, the ortho-methoxy isomer (1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid) shows a substantially right-shifted inhibition profile, with an IC50 of 20,000 nM (20 µM) in the same assay system [2]. This represents an 85.8-fold difference in potency driven solely by the methoxy substitution position on the phenyl ring. For context, a para-substituted analog with a 5-methyl group on the imidazole ring (2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid) has been characterized in EAAT1 transporter assays with an IC50 in the low micromolar range, though direct CYP3A4 head-to-head data are unavailable for that specific scaffold [3].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Ortho-isomer (1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid): IC50 = 20,000 nM; Para-substituted analog (2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid): EAAT1 IC50 = low µM (different target) |
| Quantified Difference | 85.8-fold (3-methoxy vs. 2-methoxy) |
| Conditions | Human CYP3A4 expressed in insect supersomes; substrate: midazolam; measurement: 10-hydroxymidazolam formation [1] [2] |
Why This Matters
For medicinal chemistry programs optimizing ADME properties, the 3-methoxy substitution confers an 86-fold advantage in CYP3A4 inhibitory potency over the ortho-isomer, enabling tunable metabolic liability depending on project goals.
- [1] BindingDB. (n.d.). BDBM50568243 (CHEMBL4846752): Inhibition of human CYP3A4. University of Sharjah / ChEMBL curation. View Source
- [2] BindingDB. (n.d.). BDBM50457867 (CHEMBL4203566): Inhibition of CYP3A4 in human liver microsomes. View Source
- [3] Hansen SW, Erichsen MN, Huynh TH, et al. (2016). New Insight into the SAR of the Selective EAAT1 Inhibitors UCPH-101 and UCPH-102. ChemMedChem, 11(4):382-402. View Source
